5-Hexynoic acid, 2-amino-4-methyl-
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Overview
Description
5-Hexynoic acid, 2-amino-4-methyl- is an organic compound with the molecular formula C7H11NO2 It is a derivative of hexynoic acid, characterized by the presence of an amino group at the second carbon and a methyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexynoic acid, 2-amino-4-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hexynoic acid and appropriate amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 5-Hexynoic acid, 2-amino-4-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hexynoic acid, 2-amino-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
5-Hexynoic acid, 2-amino-4-methyl- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hexynoic acid, 2-amino-4-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hexynoic acid, 2-amino-4-methyl- include:
5-Hexynoic acid: The parent compound without the amino and methyl groups.
2-Amino-5-hexenoic acid: A similar compound with a double bond instead of a triple bond.
4-Methyl-5-hexynoic acid: A derivative with a methyl group at the fourth carbon but lacking the amino group.
Uniqueness
The uniqueness of 5-Hexynoic acid, 2-amino-4-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23840-12-2 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-amino-4-methylhex-5-ynoic acid |
InChI |
InChI=1S/C7H11NO2/c1-3-5(2)4-6(8)7(9)10/h1,5-6H,4,8H2,2H3,(H,9,10) |
InChI Key |
HTRNZXAZQOBONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)N)C#C |
Origin of Product |
United States |
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